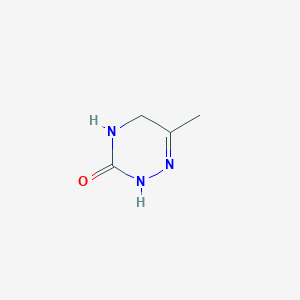
6-Methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one is an organic compound with the molecular formula C6H10N4O2. It is a member of the triazine family, characterized by a triazine ring structure. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Reaction of Aminoguanidine and Acetone: One common method involves the reaction of aminoguanidine with acetone under acidic conditions. The reaction proceeds through a cyclization process to form the triazine ring.
Cyclization of Hydrazine Derivatives: Another method involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds. This method often requires the use of catalysts and specific reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of 6-Methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 6-Methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazine ring are replaced by other groups. This is typically achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, various solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazine compounds.
Aplicaciones Científicas De Investigación
6-Methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 6-Methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dimethyl-1,2,4-triazin-3(2H)-one: Similar structure but with an additional methyl group.
1,2,4-Triazine-3,5(2H,4H)-dione: Contains a dione functional group instead of a single ketone.
6-Chloro-4,5-dihydro-1,2,4-triazin-3(2H)-one: Chlorine substitution on the triazine ring.
Uniqueness
6-Methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one is unique due to its specific substitution pattern and stability, which make it particularly useful in various chemical reactions and applications. Its versatility and ease of synthesis further enhance its value in research and industry.
Propiedades
Número CAS |
78830-97-4 |
|---|---|
Fórmula molecular |
C4H7N3O |
Peso molecular |
113.12 g/mol |
Nombre IUPAC |
6-methyl-4,5-dihydro-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C4H7N3O/c1-3-2-5-4(8)7-6-3/h2H2,1H3,(H2,5,7,8) |
Clave InChI |
OSFFRECTYWZKNB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NNC(=O)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


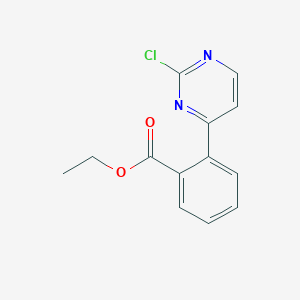

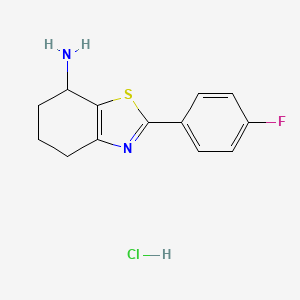
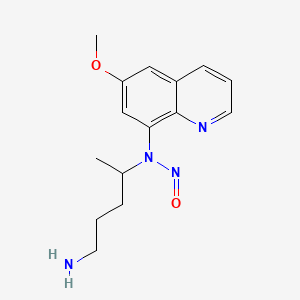
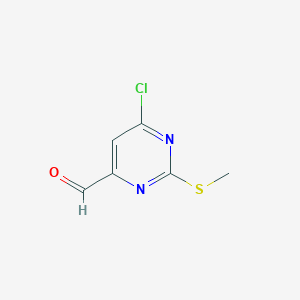
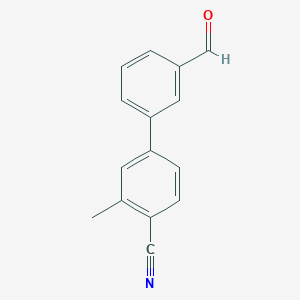

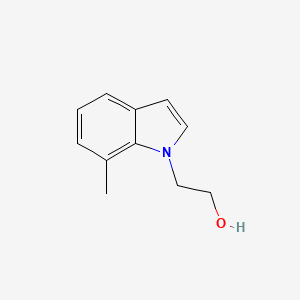
![(3S,4S)-4-[(2R)-2-(benzyloxy)tridecyl]-3-hexyloxetan-2-one](/img/structure/B13853530.png)
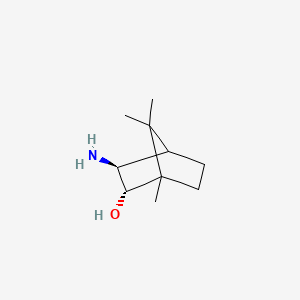
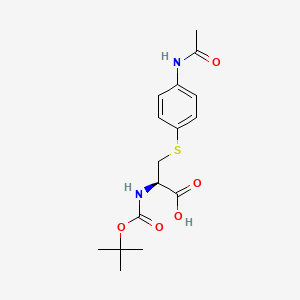
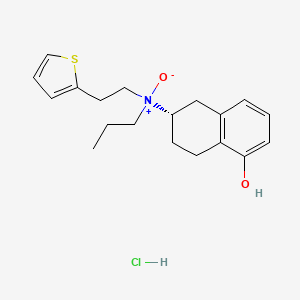

![4H-Furo[3,2-c]pyranyl Mupirocin Methyl Ester](/img/structure/B13853551.png)
